molecular formula C21H22ClNO4 B13735477 Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride CAS No. 3468-03-9

Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride

Cat. No.: B13735477
CAS No.: 3468-03-9
M. Wt: 387.9 g/mol
InChI Key: QFJMLRAUJHSEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is a derivative of 3-methylflavone-8-carboxylic acid. This compound is known for its pharmacodynamic actions, particularly its coronary vasodilation activity, which increases coronary blood flow . It is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride involves the reaction of 3-methylflavone-8-carboxylic acid with dimethylaminoethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as isopropanol . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The use of palladium-carbon catalysts is common in industrial settings to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylaminoethyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific pharmacodynamic actions, particularly its ability to increase coronary blood flow. This makes it a valuable compound in the treatment of cardiovascular conditions .

Properties

CAS No.

3468-03-9

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

dimethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C21H21NO4.ClH/c1-14-18(23)16-10-7-11-17(21(24)25-13-12-22(2)3)20(16)26-19(14)15-8-5-4-6-9-15;/h4-11H,12-13H2,1-3H3;1H

InChI Key

QFJMLRAUJHSEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.